![molecular formula C19H25N3O3 B2553653 N-(2-(1-甲基-1H-吡咯-2-基)-2-吗啉基乙基)-2-苯氧基乙酰胺 CAS No. 1049363-25-8](/img/structure/B2553653.png)
N-(2-(1-甲基-1H-吡咯-2-基)-2-吗啉基乙基)-2-苯氧基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide is a synthetic molecule that appears to be related to various research efforts in the synthesis of novel organic compounds. Although the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and characterization of structurally related compounds, which can be informative for understanding the synthesis and properties of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide.
Synthesis Analysis
The synthesis of related compounds involves the reaction of different starting materials in the presence of catalysts or reagents under controlled conditions. For instance, the synthesis of N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was achieved by reducing potassium p-nitrophenyl sulfate to the hydroxylamine, followed by acetylation and treatment with sulfatase . Similarly, N-methyl-2-(4-phenoxyphenoxy)acetamide was synthesized by reacting N-methylchloroacetamide with 4-phenoxyphenol using N,N-dimethylformamide (DMF) as a solvent in the presence of anhydrous potassium carbonate . These methods suggest that the synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide would likely involve multiple steps, including activation of functional groups, coupling reactions, and purification processes.
Molecular Structure Analysis
The molecular structure of organic compounds is typically characterized using various spectroscopic techniques. In the papers provided, structures were confirmed by IR, MS, 1H NMR, and 13C NMR spectroscopy . These techniques would also be applicable to determine the structure of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide, ensuring the correct molecular framework and functional groups are present in the synthesized compound.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the potential chemical reactions that N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide might undergo. For example, the cyclization reactions of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides with 2-(arylmethylidene)malononitriles were nonselective, leading to mixtures of heterocyclization products . This indicates that the compound may also participate in various chemical reactions, potentially leading to a range of products depending on the reaction conditions and the nature of the reactants involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for its practical application. Stability, solubility, and reactivity are some of the properties that can be inferred from related studies. For instance, N-hydroxyacetaminophen was found to be moderately unstable at physiological pH and temperature, whereas its phenolic sulfate conjugate was stable . This suggests that the stability of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide would need to be assessed under various conditions to determine its suitability for any intended applications. The yield and reaction conditions, such as those reported for the synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide , would also be relevant for optimizing the synthesis of the compound .
科学研究应用
络合和聚合物科学
- 一项研究探讨了聚(双酚A羟基醚)与三级酰胺聚合物之间的络合行为,揭示了分子间关联和氢键结合机制的见解。这项研究可能暗示了在开发具有特定物理性质或相互作用的新材料方面的潜在应用 (Dai, Goh, Lee, & Siow, 1996)。
药理学特性
- 关于新型致幻物质(NPS),包括芳基环己胺衍生物的研究,为了解具有潜在治疗应用的化合物的药理特性提供了基础。这可能暗示了类似“N-(2-(1-甲基-1H-吡咯-2-基)-2-吗啉基乙基)-2-苯氧基乙酰胺”这样的化合物在探索新治疗方法或了解生物机制方面的相关性 (Colestock, Wallach, Mansi, Filemban, Morris, Elliott, Westphal, Brandt, & Adejare, 2018)。
腐蚀抑制
- 对苯并咪唑衍生物作为盐酸溶液中钢铁的腐蚀抑制剂的研究可能为类似化合物在保护材料免受腐蚀方面的应用提供背景,突显了含氮杂环在工业应用中的广泛实用性 (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016)。
合成效用和有机化学
- 与“合法高”相关的化合物的合成和分析表征为了解与新型致幻物质相关的分析和合成挑战提供了见解。了解这些化合物的结构活性关系对于开发新药物或研究其生物效应至关重要 (Colestock et al., 2018)。
新型抗菌剂
- 作为新型抗菌剂的噁唑烷酮类似物展示了含氮化合物在开发针对耐药细菌菌株的新疗法中的重要性。这些化合物独特的作用机制为新药物的开发提供了途径 (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996)。
属性
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-21-9-5-8-17(21)18(22-10-12-24-13-11-22)14-20-19(23)15-25-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTUPDMOOBMNPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenoxyacetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。